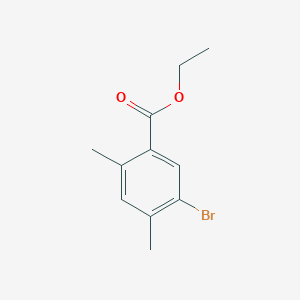

Ethyl 5-bromo-2,4-dimethylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-bromo-2,4-dimethylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-4-14-11(13)9-6-10(12)8(3)5-7(9)2/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHIBGBSKZNGKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661116 | |

| Record name | Ethyl 5-bromo-2,4-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131587-91-1 | |

| Record name | Ethyl 5-bromo-2,4-dimethylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131587-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-bromo-2,4-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of Ethyl 5-bromo-2,4-dimethylbenzoate

An In-depth Technical Guide to the Synthesis of Ethyl 5-bromo-2,4-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its substituted benzene ring offers multiple points for further functionalization, making it a valuable intermediate in the development of novel pharmaceutical compounds and functional materials.[1][2] This guide provides a detailed examination of the primary synthetic routes to this compound, offering field-proven insights into experimental choices, reaction mechanisms, and protocol optimization. We present two robust strategies: the esterification of 5-bromo-2,4-dimethylbenzoic acid and the direct bromination of ethyl 2,4-dimethylbenzoate. Each pathway is critically evaluated to provide researchers with the necessary information to select the most appropriate method for their specific application.

Strategic Overview: Retrosynthetic Analysis

The can be approached from two logical disconnection points, as illustrated in the retrosynthetic analysis below. Both routes originate from the commercially available starting material, 2,4-dimethylbenzoic acid.

-

Route A involves the initial bromination of the aromatic ring of 2,4-dimethylbenzoic acid to form the key intermediate, 5-bromo-2,4-dimethylbenzoic acid, followed by a classical Fischer esterification.

-

Route B reverses this sequence, beginning with the esterification of 2,4-dimethylbenzoic acid to yield ethyl 2,4-dimethylbenzoate, which is then subjected to electrophilic bromination.

Sources

A Technical Guide to the Regioselective Bromination of Ethyl 2,4-Dimethylbenzoate

This guide provides an in-depth examination of the bromination of ethyl 2,4-dimethylbenzoate, a key transformation for synthesizing versatile intermediates in drug discovery and materials science. We will move beyond simple procedural lists to explore the underlying mechanistic principles that govern the reaction's outcome, offering field-proven protocols that are both robust and self-validating. Our focus is on the causality behind experimental choices, ensuring that researchers can not only replicate these methods but also adapt them based on a solid understanding of the chemical principles at play.

Mechanistic Framework: Predicting Regioselectivity in a Polysubstituted Arene

The bromination of an aromatic ring is a classic example of Electrophilic Aromatic Substitution (EAS). The reaction proceeds through a two-step mechanism involving a high-energy carbocation intermediate known as an arenium ion or sigma complex.[1][2] The stability of this intermediate dictates the reaction's rate and regiochemical outcome.

-

Generation of the Electrophile: A strong electrophile (Br⁺ or a polarized bromine species) is generated from the brominating agent.

-

Nucleophilic Attack: The π-electron system of the benzene ring attacks the electrophile, forming a resonance-stabilized arenium ion and temporarily breaking aromaticity. This is the slow, rate-determining step.[1][3]

-

Deprotonation: A base removes a proton from the carbon bearing the bromine, restoring the aromatic system and yielding the brominated product.[4]

In a polysubstituted ring like ethyl 2,4-dimethylbenzoate, the final position of the incoming bromine atom is determined by the cumulative directing effects of the existing substituents.

-

Activating Groups (Ortho, Para-Directors): The two methyl groups (-CH₃) at the C2 and C4 positions are electron-donating groups (EDGs).[5][6] They activate the ring towards electrophilic attack by enriching it with electron density through inductive effects and hyperconjugation. They direct incoming electrophiles to the positions ortho and para to themselves.

-

Deactivating Group (Meta-Director): The ethyl ester group (-COOEt) at the C1 position is an electron-withdrawing group (EWG).[7] It deactivates the ring by pulling electron density away, making it less nucleophilic. It directs incoming electrophiles to the meta position.[8]

Regiochemical Analysis:

The directing effects of these groups converge to strongly favor one specific position for bromination. Let's analyze the available positions (C3, C5, C6):

-

Position C3: This position is ortho to the activating C2-methyl group and meta to the activating C4-methyl group. It is also meta to the deactivating C1-ester group. This position is moderately activated.

-

Position C5: This position is para to the activating C2-methyl group and ortho to the activating C4-methyl group. It is also meta to the deactivating C1-ester group. The powerful, concerted activation from two methyl groups makes this the most electron-rich and nucleophilic site on the ring.

-

Position C6: This position is ortho to the activating C2-methyl group but suffers from significant steric hindrance due to its proximity to both the C2-methyl group and the bulky C1-ester group.

Caption: Directing effects on ethyl 2,4-dimethylbenzoate.

Field-Proven Experimental Protocols

Two primary methods are presented for the bromination of ethyl 2,4-dimethylbenzoate. The choice between them often depends on factors like scale, safety requirements, and substrate reactivity. Given that the substrate is an activated aromatic ring, milder conditions are often sufficient.[9]

Protocol A: Bromination with N-Bromosuccinimide (NBS)

This is often the preferred method due to its superior handling characteristics and selectivity. NBS serves as a source of electrophilic bromine, and for activated aromatic substrates, it can effectively perform the bromination without the need for a strong Lewis acid catalyst.[10][11][12]

Rationale for Key Choices:

-

Reagent (NBS): A crystalline solid that is safer and easier to handle than liquid bromine. It provides a low concentration of Br₂ in situ, minimizing side reactions.[13]

-

Solvent (Acetonitrile): A polar aprotic solvent that is effective at dissolving the reactants and is relatively inert under these conditions. Chlorinated solvents like dichloromethane can also be used.

-

Temperature: The reaction is typically run at or slightly above room temperature to provide sufficient activation energy without promoting unwanted side reactions.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of ethyl 2,4-dimethylbenzoate (1.0 eq) in acetonitrile (MeCN, approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar, add N-bromosuccinimide (NBS, 1.05 eq) in one portion at room temperature.[12]

-

Reaction Execution: Stir the mixture at room temperature (or heat to 40-60 °C if the reaction is sluggish) and monitor its progress by Thin Layer Chromatography (TLC).[12]

-

Workup: Once the starting material is consumed (typically 2-8 hours), cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining electrophilic bromine.

-

Extraction: Dilute the mixture with water and extract the product into an organic solvent such as ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and brine to remove any remaining inorganic salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure ethyl 5-bromo-2,4-dimethylbenzoate.

Protocol B: Bromination with Elemental Bromine (Br₂) and a Lewis Acid Catalyst

This is the classic method for aromatic bromination. The Lewis acid catalyst is crucial as it polarizes the Br-Br bond, creating a highly reactive "Br⁺" equivalent that can be attacked by the aromatic ring.[14][15][16]

Rationale for Key Choices:

-

Reagent (Br₂): The fundamental source of bromine. It is a hazardous and corrosive liquid requiring careful handling in a fume hood.

-

Catalyst (FeBr₃): A common Lewis acid for brominations. It activates the bromine molecule, making it a much stronger electrophile.[4][17] Often, iron filings are used, which react with a small amount of Br₂ to generate FeBr₃ in situ.[3]

-

Solvent (Dichloromethane): An inert solvent that is suitable for low-temperature reactions.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve ethyl 2,4-dimethylbenzoate (1.0 eq) in dichloromethane (CH₂Cl₂) in a three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Cool the solution to 0 °C in an ice bath.

-

Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃, 0.05 eq) to the cooled solution.

-

Bromine Addition: Slowly add a solution of elemental bromine (Br₂, 1.05 eq) in dichloromethane dropwise via the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C. Caution: Bromine is highly toxic and corrosive. Perform this step in a well-ventilated fume hood.

-

Reaction Execution: After the addition is complete, allow the reaction to stir at 0 °C or warm to room temperature, monitoring by TLC until the starting material is consumed.

-

Workup & Purification: Follow steps 3-7 from Protocol A. The quenching step with sodium thiosulfate is particularly important here to neutralize the excess bromine.

Comparative Data Summary

The following table summarizes the key aspects of the two protocols, providing a clear basis for method selection.

| Parameter | Protocol A: NBS | Protocol B: Br₂ / FeBr₃ |

| Brominating Agent | N-Bromosuccinimide (Solid) | Elemental Bromine (Liquid) |

| Catalyst | Typically none required for activated rings | Lewis Acid (e.g., FeBr₃) |

| Solvent | Acetonitrile, Dichloromethane | Dichloromethane, Carbon Tetrachloride |

| Temperature | 25 - 60 °C | 0 - 25 °C |

| Typical Yield | Good to Excellent | Good to Excellent |

| Regioselectivity | High (favors C5 position) | High (favors C5 position) |

| Safety & Handling | Safer, crystalline solid | Hazardous, corrosive, volatile liquid |

| Primary Byproduct | Succinimide | HBr |

General Experimental Workflow and Characterization

A successful synthesis relies on a systematic workflow from reaction to final product analysis.

Caption: General workflow for synthesis and purification.

Product Characterization: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

¹H NMR: Expect to see characteristic shifts for the ethyl ester protons, two distinct singlets for the C2 and C4 methyl groups, and two singlets in the aromatic region corresponding to the protons at C3 and C6.

-

¹³C NMR: Will show the expected number of carbon signals, including the carbonyl carbon of the ester and the bromine-bearing aromatic carbon.

-

Mass Spectrometry: Will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.

References

-

Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

-

Wikipedia. Electrophilic aromatic directing groups. [Link]

-

Organic Chemistry Class Notes. Electrophilic Aromatic Substitution Reactions: Bromination. [Link]

-

ChemTalk. Directing Effects. [Link]

-

JoVE. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. [Link]

-

Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II. [Link]

-

Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

-

Khan Academy. Bromination of benzene (video). [Link]

-

Filo. Discuss the role of lewis acid in the preparation of aryl bromide and chloride in the dark. [Link]

-

Lumen Learning. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II. [Link]

-

Taylor & Francis Online. Hydrochloric Acid Catalysis of N-Bromosuccinimide (NBS) Mediated Nuclear Aromatic Brominations in Acetone. [Link]

-

JoVE. Video: Directing Effect of Substituents: meta-Directing Groups. [Link]

-

Common Organic Chemistry. Bromination - Common Conditions. [Link]

-

BYJU'S. Bromination via a Free Radical Mechanism. [Link]

-

Toppr. What is the role of lewis acid in preparation of aryl bromides and chlorides in dark?[Link]

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

-

PubMed Central (PMC). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

-

Doubtnut. Discuss the role of Lewis acids in the preparation of aryl bromides and chlorides in the dark. [Link]

-

University of Glasgow. Selectivity of Aryl and Benzylic Bromination. [Link]

-

PubMed Central (PMC). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. [Link]

-

Royal Society of Chemistry. Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. [Link]

-

Chemistry Steps. Benzylic Bromination. [Link]

-

Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

SOBHABIO. Ethyl-5-bromo-2,4-dimethoxy benzoate. [Link]

-

Chemical Synthesis Database. ethyl (2E,4E)-5-bromo-3,4-dimethyl-2,4-pentadienoate. [Link]

-

PrepChem.com. Synthesis of methyl 4-bromo-2-methylbenzoate. [Link]

-

Pearson. Propose a mechanism for the bromination of ethylbenzene shown below. [Link]

-

PrepChem.com. Synthesis of ethyl 2-(4-bromo-phenoxy)-benzoate. [Link]

-

PrepChem.com. Synthesis of ethyl 2,2-dimethyl-6-bromohexanoate. [Link]

-

MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

- Google Patents. CN111675614A - Method for synthesizing 7-bromo-2, 2-dimethylheptanoic acid ethyl ester.

-

MySkinRecipes. Ethyl 4-Bromo-2,5-Dimethylbenzoate. [Link]

-

ResearchGate. Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis. [Link]

-

ACS Publications. Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. [Link]

- Google Patents.

- Google Patents. CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.

-

Organic Chemistry Portal. Bromination of Aromatic Compounds Using Ammonium Bromide and Oxone. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Khan Academy [khanacademy.org]

- 3. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 4. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]

- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 6. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 7. Directing Effects | ChemTalk [chemistrytalk.org]

- 8. Video: Directing Effect of Substituents: meta-Directing Groups [jove.com]

- 9. Bromination - Common Conditions [commonorganicchemistry.com]

- 10. tandfonline.com [tandfonline.com]

- 11. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 12. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 14. fiveable.me [fiveable.me]

- 15. Discuss the role of lewis acid in the preparation of aryl bromide and chl.. [askfilo.com]

- 16. byjus.com [byjus.com]

- 17. brainly.in [brainly.in]

An In-depth Technical Guide to the Esterification of 5-bromo-2,4-dimethylbenzoic acid

Abstract

This technical guide provides a comprehensive overview of the esterification of 5-bromo-2,4-dimethylbenzoic acid, a key intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients.[1][2] Recognizing the challenges posed by the sterically hindered nature of this substrate, this document delves into the mechanistic nuances and practical considerations of suitable esterification methodologies. We present a comparative analysis of classical Fischer-Speier esterification and methylation via diazomethane and its safer alternatives. Detailed, field-proven protocols, data-driven comparisons, and troubleshooting insights are provided to equip researchers, scientists, and drug development professionals with the knowledge to execute these transformations efficiently and safely.

Introduction: Significance and Challenges

5-Bromo-2,4-dimethylbenzoic acid is a valuable building block in organic synthesis.[1] Its esters, particularly the methyl and ethyl esters, serve as crucial intermediates in the development of pharmaceuticals and other complex organic molecules. The strategic placement of the bromine atom and methyl groups on the aromatic ring provides handles for further functionalization, making it a versatile scaffold in medicinal chemistry.

However, the esterification of 5-bromo-2,4-dimethylbenzoic acid is not without its challenges. The presence of two methyl groups ortho to the carboxylic acid functionality introduces significant steric hindrance. This steric impediment can dramatically slow down the rate of traditional acid-catalyzed esterification reactions, necessitating optimized conditions or alternative synthetic strategies.[3] This guide aims to provide a thorough understanding of the available methods and the rationale behind procedural choices to overcome these obstacles.

Mechanistic Considerations: A Tale of Two Pathways

The choice of esterification method is fundamentally dictated by the reaction mechanism and the substrate's reactivity. For 5-bromo-2,4-dimethylbenzoic acid, two primary pathways are considered: acid-catalyzed esterification (Fischer-Speier) and methylation with diazoalkanes.

Fischer-Speier Esterification: Overcoming Steric Hindrance

The Fischer-Speier esterification is a classic and widely used method for converting carboxylic acids to esters using an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[4][5] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol or by removing water as it is formed.[6][7][8][9]

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon.[4][6] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[4][6][10]

For sterically hindered carboxylic acids like 5-bromo-2,4-dimethylbenzoic acid, the nucleophilic attack by the alcohol is the rate-limiting step. The ortho-methyl groups impede the approach of the alcohol, thus requiring more forcing conditions such as higher temperatures, longer reaction times, or more potent catalysts.[3][11]

Diazomethane and its Surrogates: A Milder Approach

An alternative and often more efficient method for the methylation of carboxylic acids is the use of diazomethane (CH₂N₂).[12][13] This reaction is rapid, proceeds under mild conditions, and typically gives near-quantitative yields.[13][14] The mechanism involves an initial acid-base reaction where the carboxylic acid protonates diazomethane to form a carboxylate anion and a methyldiazonium cation. The highly unstable methyldiazonium ion then readily undergoes SN2 attack by the carboxylate, yielding the methyl ester and liberating nitrogen gas.[12][14][15]

Due to the high reactivity and lack of a sterically demanding transition state, this method is particularly well-suited for hindered carboxylic acids. However, diazomethane is a highly toxic, explosive, and potentially carcinogenic gas, necessitating specialized handling procedures and glassware.[16][17][18][19][20]

Safer alternatives to diazomethane, such as trimethylsilyldiazomethane (TMS-diazomethane), have been developed.[21][22] While slightly less reactive than diazomethane, TMS-diazomethane is a commercially available solution that is more stable and less prone to explosion, making it a more practical choice for many laboratory settings.[21][23] The reaction with TMS-diazomethane is also efficient for esterifying sterically hindered carboxylic acids.[24][25]

Experimental Protocols & Data

This section provides detailed, step-by-step protocols for the esterification of 5-bromo-2,4-dimethylbenzoic acid via Fischer-Speier esterification and methylation with TMS-diazomethane. The presented data highlights the key performance indicators for each method.

Method 1: Fischer-Speier Esterification

This protocol is optimized for the synthesis of methyl 5-bromo-2,4-dimethylbenzoate, taking into account the steric hindrance of the starting material.

Experimental Workflow: Fischer-Speier Esterification

Caption: Workflow for Fischer-Speier Esterification.

Detailed Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromo-2,4-dimethylbenzoic acid (1.0 eq).

-

Add a large excess of methanol (e.g., 20-40 eq), which acts as both the reactant and the solvent.

-

Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

-

Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into a beaker containing ice-water.

-

Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution until effervescence ceases, then with water, and finally with brine.[26]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude mthis compound.

-

If necessary, purify the product by column chromatography on silica gel.

Method 2: Methylation with Trimethylsilyldiazomethane (TMS-diazomethane)

This protocol offers a milder and often higher-yielding alternative to the Fischer-Speier method.

Experimental Workflow: TMS-Diazomethane Methylation

Caption: Workflow for TMS-Diazomethane Methylation.

Detailed Protocol:

-

In a well-ventilated fume hood, dissolve 5-bromo-2,4-dimethylbenzoic acid (1.0 eq) in a mixture of toluene and methanol (e.g., 3:1 v/v).[25]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a 2.0 M solution of TMS-diazomethane in hexanes (1.1-1.5 eq) dropwise.[22] The addition should be done carefully, as nitrogen gas evolution will occur.

-

Continue the addition until a faint yellow color persists, indicating a slight excess of the reagent.

-

Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes.

-

Quench the excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears and gas evolution ceases.

-

Concentrate the reaction mixture under reduced pressure. The crude product is often of high purity.

-

If necessary, purify the product by column chromatography on silica gel.

Comparative Data

The following table summarizes the typical outcomes for the esterification of 5-bromo-2,4-dimethylbenzoic acid using the described methods.

| Parameter | Fischer-Speier Esterification | Methylation with TMS-diazomethane |

| Reaction Time | 6-12 hours | 30-60 minutes |

| Temperature | Reflux | 0 °C to Room Temperature |

| Typical Yield | 60-80% | >95% |

| Reagent Safety | Corrosive acid | Toxic, handle in fume hood |

| Work-up | Aqueous extraction | Simple evaporation |

| Byproducts | Water | Nitrogen gas, tetramethylethylene |

Discussion and Troubleshooting

Method Selection: For small-scale preparations where high purity and yield are paramount, methylation with TMS-diazomethane is the superior method.[13] Its mild conditions and rapid conversion are ideal for the sterically hindered 5-bromo-2,4-dimethylbenzoic acid. For larger-scale syntheses where cost and the handling of hazardous reagents are significant concerns, the Fischer-Speier esterification remains a viable, albeit less efficient, option.

Troubleshooting Fischer-Speier Esterification:

-

Low Yield: Incomplete reaction is a common issue. Ensure a sufficient excess of alcohol is used and that the reflux is maintained for an adequate duration. The use of a Dean-Stark trap to remove water can also drive the equilibrium towards the product. Alternatively, using a stronger acid catalyst or a higher reaction temperature (if the solvent allows) can increase the reaction rate.[27]

-

Product Loss During Work-up: The ester product may have some solubility in the aqueous wash solutions. Minimize the volume of water used and perform extractions efficiently.

-

Incomplete Removal of Carboxylic Acid: Ensure thorough washing with a basic solution like sodium bicarbonate to remove all unreacted starting material.[26]

Troubleshooting TMS-Diazomethane Methylation:

-

Reaction Does Not Go to Completion: Ensure the TMS-diazomethane reagent is of good quality and has not degraded. The presence of water in the reaction mixture can consume the reagent.

-

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment.[16] TMS-diazomethane, while safer than diazomethane, is still a toxic reagent.

Conclusion

The esterification of 5-bromo-2,4-dimethylbenzoic acid presents a classic case of steric hindrance influencing reaction pathway selection. While the traditional Fischer-Speier method can be employed with modifications to achieve moderate yields, the use of TMS-diazomethane offers a significantly more efficient, rapid, and high-yielding alternative under mild conditions. The choice of method will ultimately depend on the scale of the reaction, available resources, and safety considerations. This guide provides the necessary technical details and insights to enable researchers to make informed decisions and successfully synthesize the desired ester derivatives of this valuable synthetic intermediate.

References

- 1. Mthis compound [myskinrecipes.com]

- 2. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. Fischer esterification Mechanism - Advantages and Applications - ScienceMotive [sciencemotive.com]

- 6. scienceinfo.com [scienceinfo.com]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. studylib.net [studylib.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 11. The separation of polar and steric effects. Part VI. The kinetics of the acid-catalysed esterification of substituted benzoic acids by methanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Diazomethane makes methyl esters from carboxylic acids [ns1.almerja.com]

- 15. Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane [jove.com]

- 16. - Division of Research Safety | Illinois [drs.illinois.edu]

- 17. Diazomethane - Health Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 18. nj.gov [nj.gov]

- 19. epa.gov [epa.gov]

- 20. DIAZOMETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 21. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]

- 22. Trimethylsilyldiazomethane [commonorganicchemistry.com]

- 23. Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products | Semantic Scholar [semanticscholar.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

Chemical Identity and Physicochemical Properties

An In-depth Technical Guide to Ethyl 5-bromo-2,4-dimethylbenzoate

Abstract: This technical guide provides a comprehensive overview of this compound, a halogenated aromatic ester of significant interest in synthetic organic chemistry. The document details its chemical identity, physicochemical properties, a robust two-step synthesis protocol, and a thorough analysis of its expected spectroscopic signature for structural verification. Furthermore, this guide explores the compound's reactivity and its potential applications as a versatile intermediate in the fields of pharmaceutical and agrochemical research, with a particular focus on its role as a building block in the development of complex molecular architectures. Safety and handling considerations are also discussed to ensure its proper use in a laboratory setting. This paper is intended for researchers, chemists, and professionals in drug discovery and process development who require a detailed understanding of this valuable synthetic intermediate.

This compound is a substituted aromatic compound featuring a bromine atom and an ethyl ester functional group. These features make it a valuable intermediate for introducing a substituted phenyl ring into larger molecules. Its unique substitution pattern offers specific steric and electronic properties that can be exploited in molecular design.

The definitive CAS Number for this compound is 1131587-91-1 .[1][2]

| Property | Value | Source |

| CAS Number | 1131587-91-1 | [1][2] |

| Molecular Formula | C₁₁H₁₃BrO₂ | [2][3] |

| Molecular Weight | 257.13 g/mol | [1] |

| Appearance | Liquid | [2] |

| Purity | Typically ≥95% | [1][3] |

| InChI Key | YAHIBGBSKZNGKH-UHFFFAOYSA-N | [3] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is most effectively achieved via a two-step process starting from 2,4-dimethylbenzoic acid. This pathway involves an electrophilic aromatic substitution (bromination) followed by an acid-catalyzed esterification.

Step 1: Electrophilic Bromination of 2,4-dimethylbenzoic Acid

The first step is the regioselective bromination of 2,4-dimethylbenzoic acid. The directing effects of the substituents on the aromatic ring are critical. The two methyl groups are activating ortho-, para-directors, while the carboxylic acid group is a deactivating meta-director. The position para to the 2-methyl group and ortho to the 4-methyl group (C5) is sterically accessible and electronically activated, making it the most probable site for bromination.

Step 2: Fischer Esterification

The resulting 5-bromo-2,4-dimethylbenzoic acid is then converted to its ethyl ester via Fischer esterification. This reaction involves heating the carboxylic acid in an excess of ethanol with a catalytic amount of strong acid, such as sulfuric acid.

Detailed Synthesis Protocol

Materials:

-

2,4-dimethylbenzoic acid

-

N-Bromosuccinimide (NBS)

-

Sulfuric Acid (H₂SO₄), concentrated

-

Ethanol (absolute)

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Dichloromethane (DCM)

-

Ethyl Acetate (EtOAc)

-

Hexane

Experimental Workflow:

Caption: Two-step synthesis workflow for this compound.

Causality and Experimental Choices:

-

Bromination Reagent: N-Bromosuccinimide with a catalytic amount of strong acid is a common and effective method for the regioselective bromination of activated aromatic rings, offering a milder alternative to liquid bromine.[4]

-

Esterification Method: Fischer esterification is a classic, cost-effective, and scalable method for converting carboxylic acids to esters. Using ethanol as both the reagent and solvent drives the equilibrium toward the product.

-

Purification: Column chromatography is essential for the final step to remove any unreacted starting material or byproducts, ensuring a high purity of the final ethyl ester.[1]

Structural Elucidation and Analytical Profile

Confirmation of the structure of this compound relies on a combination of spectroscopic techniques. While specific spectra for this exact compound are not publicly available, an expected profile can be accurately predicted based on its molecular structure and data from analogous compounds.

¹H NMR (Proton NMR):

-

Aromatic Protons: Two singlets are expected in the aromatic region (approx. δ 7.0-8.0 ppm). The proton at C6 will likely be downfield due to the proximity of the ester, while the proton at C3 will be slightly upfield.

-

Ethyl Group: A quartet (approx. δ 4.3 ppm, 2H) for the -OCH₂- protons and a triplet (approx. δ 1.3 ppm, 3H) for the -CH₃ protons are characteristic of an ethyl ester.

-

Methyl Groups: Two distinct singlets are expected for the two methyl groups on the aromatic ring (approx. δ 2.2-2.5 ppm, 3H each).

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon: The ester carbonyl carbon will appear significantly downfield (approx. δ 165-170 ppm).

-

Aromatic Carbons: Six distinct signals are expected. The carbon bearing the bromine (C5) would be in the range of δ 115-125 ppm. The carbons attached to the methyl groups (C2, C4) and the ester (C1) will also have characteristic shifts.

-

Ethyl Group: Two signals for the ethyl group: -OCH₂- (approx. δ 60-65 ppm) and -CH₃ (approx. δ 14-15 ppm).

-

Methyl Groups: Two signals for the ring methyl carbons (approx. δ 20-25 ppm).

IR (Infrared) Spectroscopy:

-

C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹ is indicative of the ester carbonyl group.

-

C-O Stretch: A signal in the 1100-1300 cm⁻¹ region corresponds to the C-O stretching of the ester.

-

Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹.

-

C-Br Stretch: A weak to medium absorption in the 500-650 cm⁻¹ region.

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) will exhibit a characteristic M/M+2 isotopic pattern with nearly 1:1 intensity, which is definitive for a molecule containing one bromine atom. The expected peaks would be at m/z 256 and 258.

-

Common fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃) and subsequent loss of carbon monoxide (CO).

Reactivity and Applications in Synthesis

This compound is a bifunctional molecule, and its utility stems from the distinct reactivity of the bromo and ester functional groups. The bromine atom serves as a handle for carbon-carbon and carbon-heteroatom bond formation, while the ester can be readily transformed into other functional groups.

This makes it a valuable building block, particularly in medicinal chemistry and agrochemical synthesis where substituted aromatic cores are common motifs.[5]

Key Transformations:

-

Cross-Coupling Reactions: The aryl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig amination (with amines).

-

Grignard/Lithium-Halogen Exchange: The bromide can be converted into an organometallic reagent (Grignard or organolithium), which can then react with various electrophiles.

-

Ester Modifications: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide via aminolysis.

Caption: Key synthetic transformations of this compound.

Role in Drug Discovery and Medicinal Chemistry

Halogenated intermediates are ubiquitous in modern drug discovery. The bromine atom in this compound can serve as a bioisostere for other groups or as a synthetic handle for late-stage functionalization, a crucial strategy for building libraries of related compounds for structure-activity relationship (SAR) studies. Bromo-substituted aromatic compounds are key intermediates in the synthesis of numerous pharmaceuticals. For instance, related structures are used in the synthesis of drugs like Macitentan, an endothelin receptor antagonist.[6] The specific 2,4-dimethyl substitution pattern provides a defined three-dimensional structure that can be used to probe interactions within a biological target's binding pocket.

Safety and Handling

No specific toxicology data is available for this compound. However, based on its structure and related compounds like 5-bromo-2,4-dimethylbenzoic acid, it should be handled with care.[7] The parent acid is known to cause skin and eye irritation and may cause respiratory irritation.[7]

Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Always consult the material safety data sheet (MSDS) provided by the supplier before use.

References

-

SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

-

5-Bromo-2,4-dimethylbenzoic acid. PubChem, National Institutes of Health. [Link]

-

Ethyl 4-Bromo-2,5-Dimethylbenzoate. MySkinRecipes. [Link]

- Method for Producing 5-Bromo-2-alkylbenzoic Acid.

-

The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed, National Institutes of Health. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. rsc.org [rsc.org]

- 5. Ethyl 4-Bromo-2,5-Dimethylbenzoate [myskinrecipes.com]

- 6. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Bromo-2,4-dimethylbenzoic acid | C9H9BrO2 | CID 555765 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ethyl 5-bromo-2,4-dimethylbenzoate chemical properties

An In-depth Technical Guide to Ethyl 5-bromo-2,4-dimethylbenzoate: Properties, Reactivity, and Applications in Synthetic Chemistry

Executive Summary

This compound is a substituted aromatic compound that serves as a versatile intermediate in organic synthesis. Its structural features—a reactive aryl bromide handle and a modifiable ethyl ester group—make it a valuable building block for researchers, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, theoretical spectroscopic characteristics, key chemical reactions, and its strategic application in drug discovery and development. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into its synthetic utility.

Core Chemical Properties

The foundational characteristics of a molecule dictate its behavior and potential applications. This compound is defined by its unique substitution pattern on the benzene ring, which imparts specific physical and chemical properties.

Nomenclature and Chemical Identifiers

Correctly identifying a chemical compound is critical for reproducibility and safety in research. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1131587-91-1 | [1][2] |

| Molecular Formula | C₁₁H₁₃BrO₂ | [2] |

| Molecular Weight | 257.13 g/mol | [1] |

| Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1)Br)C | N/A |

Physical and Structural Properties

While extensive experimental data is not widely published, key physical properties can be inferred from supplier information and computational models.

| Property | Value | Notes |

| Appearance | Liquid or solid | Often supplied as a liquid or low-melting solid.[2] |

| Purity | Typically ≥95% | Commercially available at research-grade purity.[1] |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | Expected based on its structure. |

| Boiling Point | Not reported | Expected to be high due to molecular weight and polarity. |

| Melting Point | Not reported | N/A |

Chemical Structure

The arrangement of functional groups is central to the molecule's reactivity. The structure features an ethyl ester at position 1, methyl groups at positions 2 and 4, and a bromine atom at position 5.

Caption: 2D structure of this compound.

Spectroscopic Characterization (Theoretical)

Direct experimental spectra for this specific compound are not widely available in peer-reviewed literature. Therefore, this section provides an expert theoretical analysis of the expected spectroscopic data based on the chemical structure and established principles of NMR, IR, and Mass Spectrometry. This predictive approach is a cornerstone of chemical structure verification.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative.

-

Aromatic Protons: Two singlets are expected in the aromatic region (δ 7.0-8.0 ppm). The proton at C3 (between the two methyl groups) and the proton at C6 (adjacent to the ester) are in distinct electronic environments and will not show coupling to each other.

-

Ethyl Ester Protons: A quartet (CH₂) around δ 4.3 ppm and a triplet (CH₃) around δ 1.4 ppm are characteristic of the ethyl group, with a coupling constant (J) of ~7 Hz.

-

Methyl Protons: Two distinct singlets are expected for the two methyl groups on the aromatic ring, likely in the δ 2.2-2.6 ppm region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will confirm the carbon framework.

-

Carbonyl Carbon: The ester carbonyl carbon will appear significantly downfield, typically around δ 165-170 ppm.

-

Aromatic Carbons: Six distinct signals are expected in the δ 120-140 ppm range. The carbon attached to the bromine (C-Br) will be shifted relative to the others.

-

Ethyl Ester Carbons: The O-CH₂ carbon will be around δ 60-65 ppm, and the CH₃ carbon will be upfield around δ 14 ppm.

-

Methyl Carbons: The two aromatic methyl carbons will appear around δ 20-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

-

C=O Stretch: A strong, sharp absorption band is expected around 1720-1730 cm⁻¹ for the ester carbonyl group.

-

C-O Stretch: A distinct band for the ester C-O linkage will be present in the 1100-1300 cm⁻¹ region.

-

Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals will appear just below 3000 cm⁻¹.

-

C-Br Stretch: A weak to medium absorption may be observed in the fingerprint region, typically 500-650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about isotopic distribution.

-

Molecular Ion (M⁺): The key feature will be a pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50). This will result in two peaks of nearly equal intensity at m/z 256 and 258.

-

Fragmentation: A common fragmentation pattern is the loss of the ethoxy group (-OCH₂CH₃), leading to a fragment ion at m/z 211/213.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the orthogonal reactivity of its two primary functional groups: the aryl bromide and the ethyl ester. The aryl bromide is a gateway to carbon-carbon and carbon-heteroatom bond formation, while the ester allows for modifications to the carboxylic acid moiety.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis and drug discovery.[3]

This is arguably the most important reaction for this class of compounds. It involves the coupling of the aryl bromide with a boronic acid or boronate ester to form a new C-C bond.[4][5] This reaction is prized for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.

The choice of catalyst, ligand, and base is crucial for achieving high yields. Palladium(0) complexes are the active catalysts, and phosphine ligands are often used to stabilize the catalyst and facilitate the reaction steps.[6]

Sources

Ethyl 5-bromo-2,4-dimethylbenzoate solubility in organic solvents

An In-Depth Technical Guide Topic: Ethyl 5-bromo-2,4-dimethylbenzoate Solubility in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in common organic solvents. While specific quantitative solubility data for this compound is not widely published, this document synthesizes fundamental physicochemical principles and established methodologies to empower researchers, chemists, and drug development professionals. We will explore the molecular characteristics of the target compound, apply the "like dissolves like" principle to predict its behavior in various solvent classes, and provide detailed, field-proven protocols for both qualitative and quantitative solubility assessment. This guide serves as a foundational tool for applications ranging from reaction solvent selection and optimization to purification via recrystallization and formulation development.

Physicochemical Profile of this compound

To understand a compound's solubility, we must first analyze its structure. This compound is a substituted aromatic ester. Its key structural features, which dictate its interaction with solvents, are:

-

Aromatic Ring: A bulky, nonpolar benzene ring that contributes significantly to the molecule's hydrophobicity.

-

Ester Group (-COOEt): A polar functional group capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.[1]

-

Alkyl Groups (-CH3): Two methyl groups on the aromatic ring which increase its nonpolar character.

-

Bromo Group (-Br): A halogen substituent that adds to the molecular weight and introduces some polarity, but is generally considered hydrophobic.

The combination of a large nonpolar scaffold with a single polar ester group suggests that the overall character of the molecule is predominantly nonpolar or, at best, weakly polar.

Table 1: Physicochemical Properties of this compound and Related Analogs.

| Property | Value for this compound | Notes / Analog Data |

|---|---|---|

| Molecular Formula | C₁₁H₁₃BrO₂ | [2] |

| Molecular Weight | 257.12 g/mol | [3] |

| Appearance | Predicted to be a liquid or low-melting solid | The related compound Ethyl 4-bromobenzoate is a clear liquid.[4] |

| Calculated LogP | ~3.5 - 4.0 (Predicted) | Based on analogs like Methyl 5-bromo-2-ethylbenzoate (LogP 3.3) and Ethyl 4-bromobenzoate (LogP 3.5).[5][6] A higher LogP indicates lower water solubility. |

| Polar Surface Area (PSA) | 26.3 Ų | This value, typical for esters, indicates a small polar region relative to the overall molecular size.[7] |

Theoretical Framework for Solubility Prediction

The foundational principle governing solubility is that "like dissolves like".[8][9] This means that solutes dissolve best in solvents with similar intermolecular forces.[10] For this compound, we can predict its behavior based on its structure.

dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} caption: "Logical workflow for predicting solubility."

-

In Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The nonpolar aromatic and alkyl portions of the molecule will interact favorably with nonpolar solvents via van der Waals forces. High solubility is expected.

-

In Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF, Dichloromethane): These solvents have a significant dipole moment but do not donate hydrogen bonds. They can interact with the polar ester group while also accommodating the nonpolar body of the molecule.[11] Good to moderate solubility is expected. Ethyl acetate, being an ester itself, is a particularly promising candidate.

-

In Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents engage in strong hydrogen bonding networks. The energy required to break these solvent-solvent interactions is high. Since this compound cannot donate hydrogen bonds and has a large nonpolar structure, it will disrupt the solvent's network with minimal favorable interaction.[1] Very low solubility or insolubility is expected, especially in water. [4] Solubility may increase slightly in alcohols like ethanol compared to water, but is still predicted to be limited.

Table 2: Properties of Common Organic Solvents for Solubility Testing.

| Solvent | Class | Polarity Index (P')[12][13] | Dielectric Constant (ε)[11] | Boiling Point (°C) | Predicted Solubility |

|---|---|---|---|---|---|

| Water | Polar Protic | 9.0 | 80.1 | 100 | Insoluble |

| Methanol | Polar Protic | 5.1 | 33.0 | 65 | Low / Sparingly Soluble |

| Ethanol | Polar Protic | 5.2 | 25.3 | 78 | Sparingly Soluble |

| Acetone | Polar Aprotic | 5.1 | 21.0 | 56 | Soluble |

| Acetonitrile | Polar Aprotic | 5.8 | 36.6 | 82 | Moderately Soluble |

| Ethyl Acetate | Polar Aprotic | 4.4 | 6.1 | 77 | Very Soluble |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 7.5 | 66 | Very Soluble |

| Dichloromethane (DCM) | Polar Aprotic | 3.1 | 8.9 | 40 | Very Soluble |

| Toluene | Nonpolar | 2.4 | 2.4 | 111 | Very Soluble |

| Hexane | Nonpolar | 0.0 | 1.9 | 69 | Very Soluble |

| Diethyl Ether | Nonpolar | 2.8 | 4.3 | 35 | Very Soluble |

Experimental Protocols for Solubility Determination

Theoretical predictions must be confirmed by empirical data. The following protocols provide robust methods for qualitative and quantitative solubility assessment.

dot graph TD { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10];

} caption: "Experimental workflow for solubility determination."

Protocol 1: Qualitative Solubility Assessment

This rapid method is ideal for initial screening of solvents for reactions or recrystallization.

Objective: To classify the compound as soluble, sparingly soluble, or insoluble in a given solvent at room temperature.[14]

Materials:

-

This compound

-

Test tubes and rack

-

Graduated cylinder or micropipettes

-

Vortex mixer

-

Selection of solvents from Table 2

Procedure:

-

Preparation: Place approximately 25 mg (a small spatula tip) of this compound into a clean, dry test tube.

-

Solvent Addition: Add 1.0 mL of the selected solvent to the test tube.[14]

-

Mixing: Cap the test tube and vortex or shake vigorously for 60 seconds.

-

Observation: Let the tube stand for 2-3 minutes and observe against a contrasting background.

-

Soluble: The solid completely dissolves, leaving a clear, homogenous solution.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.[8]

-

-

Record: Systematically record the observations for each solvent tested.

Trustworthiness Check: This protocol is self-validating through direct observation. For borderline cases ("sparingly soluble"), a simple confirmatory step can be added: gently heat the test tube in a warm water bath. A significant increase in dissolved solid upon heating, followed by precipitation upon cooling, confirms partial solubility and suggests the solvent may be suitable for recrystallization.

Protocol 2: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

This is the gold-standard method for obtaining precise solubility values, critical for formulation and regulatory purposes.

Objective: To determine the equilibrium concentration of a saturated solution of the compound at a specific temperature.

Materials:

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge (optional, but recommended)

-

Syringes and 0.22 µm chemical-resistant filters (e.g., PTFE)

-

Calibrated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

-

Volumetric flasks and pipettes

Procedure:

-

System Preparation: Add an excess amount of solid this compound to a vial (e.g., add 50 mg to 5 mL of solvent). The key is to ensure solid remains even after equilibrium is reached, confirming saturation. Prepare in triplicate for statistical validity.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate for at least 24 hours. Causality Note: A 24-72 hour period is necessary to ensure the system reaches thermodynamic equilibrium between the dissolved and undissolved states.

-

Phase Separation: Remove the vials from the shaker. Allow the undissolved solid to settle for 1-2 hours. For fine suspensions, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to create a clear supernatant.

-

Sample Collection: Carefully draw the clear supernatant into a syringe. Attach a 0.22 µm syringe filter and dispense the filtrate into a clean vial. Causality Note: Filtration is critical to remove any microscopic solid particles that would otherwise lead to an overestimation of solubility.

-

Dilution: Accurately perform a series of dilutions of the saturated filtrate using a calibrated volumetric flask and the same solvent used for the experiment. The dilution factor will depend on the expected concentration and the linear range of the analytical method.

-

Analysis: Analyze the diluted samples using a pre-calibrated analytical method (e.g., HPLC-UV). A calibration curve prepared with known concentrations of this compound must be run concurrently.

-

Calculation: Use the concentration obtained from the calibration curve and the dilution factor to calculate the original concentration in the saturated solution. The result is the solubility, typically expressed in mg/mL or mol/L.

Applications in Research and Development

Understanding the solubility profile of this compound is paramount for its effective use.

-

Synthetic Chemistry: The choice of solvent can dramatically impact reaction rates and yields. A solvent that fully dissolves the starting materials, like THF or Toluene, is often preferred for homogenous reactions.

-

Purification: Recrystallization is a powerful technique for purifying solid compounds. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Based on our predictions, a mixed solvent system, such as Ethanol/Water or Hexane/Ethyl Acetate, might be effective.

-

Drug Development: For any compound being considered as a pharmaceutical intermediate or active ingredient, solubility in both aqueous and organic media is a critical parameter that influences bioavailability and formulation strategies.[15]

Conclusion

This compound, based on its molecular structure, is predicted to be a predominantly nonpolar compound. It is expected to exhibit high solubility in nonpolar and moderately polar aprotic solvents such as hexane, toluene, dichloromethane, and ethyl acetate. Conversely, it is predicted to have very low solubility in polar protic solvents, particularly water. This guide provides both the theoretical foundation to make informed predictions and the detailed experimental protocols necessary to obtain reliable qualitative and quantitative solubility data. This knowledge is essential for scientists to effectively utilize this chemical intermediate in synthesis, purification, and formulation.

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Department of Chemistry.

- Scribd. (n.d.). Polarity Index.

- Academia.edu. (n.d.).

- Khan Academy. (n.d.). Solubility of organic compounds.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- University of Rochester. (n.d.). Solvents and Polarity. Department of Chemistry.

- Burdick & Jackson. (n.d.). Polarity Index.

- The Periodic Table. (n.d.). Examples of High Polarity Solvents.

- Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions.

- Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf.

- ChemicalBook. (n.d.).

- SlidePlayer. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.

- Sigma-Aldrich. (n.d.).

- CymitQuimica. (n.d.).

- PubChem. (n.d.). Ethyl benzoate | C9H10O2 | CID 7165.

- PubChem. (n.d.). Methyl 5-bromo-2-ethylbenzoate | C10H11BrO2 | CID 44226584.

- CymitQuimica. (n.d.).

- ChemScene. (n.d.).

- ResearchGate. (2013).

- AAT Bioquest. (2022, April 18).

- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.

- Royal Society of Chemistry. (n.d.).

- SOBHABIO. (n.d.).

- ChemicalBook. (n.d.).

- ChemicalBook. (2025, November 27).

- PubChem. (n.d.). 5-Bromo-2,4-dimethylbenzoic acid | C9H9BrO2 | CID 555765.

- MySkinRecipes. (n.d.).

- Sun-shinechem. (n.d.).

- Tetrahedron. (n.d.).

- PubChem. (n.d.). Ethyl 4-bromobenzoate | C9H9BrO2 | CID 22043.

- Solubility of Things. (n.d.).

- ChemicalBook. (2025, January 27).

- Google Patents. (2021, September 2). JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.

- Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde.

- ChemicalBook. (n.d.).

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Ethyl 4-bromobenzoate CAS#: 5798-75-4 [m.chemicalbook.com]

- 5. Methyl 5-bromo-2-ethylbenzoate | C10H11BrO2 | CID 44226584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 4-bromobenzoate | C9H9BrO2 | CID 22043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. chem.ws [chem.ws]

- 9. Khan Academy [khanacademy.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemicool.com [chemicool.com]

- 12. Polarity Index [macro.lsu.edu]

- 13. organometallics.it [organometallics.it]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the 1H NMR Spectrum of Ethyl 5-bromo-2,4-dimethylbenzoate

Introduction

In the landscape of pharmaceutical research and organic synthesis, the precise structural elucidation of novel and existing molecules is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as an unparalleled tool for providing detailed information about the molecular structure of a compound. This guide offers a comprehensive analysis of the 1H NMR spectrum of this compound, a substituted aromatic compound that serves as a valuable building block in the synthesis of more complex molecules. We will delve into the theoretical prediction of its spectrum, the practical aspects of data acquisition, and a detailed interpretation of the resulting data, grounded in fundamental principles of chemical shifts, spin-spin coupling, and substituent effects.

The Structure and Its Influence on the 1H NMR Spectrum

This compound possesses a unique substitution pattern on the benzene ring that gives rise to a distinct and informative 1H NMR spectrum. The strategic placement of a bromine atom, two methyl groups, and an ethyl ester function dictates the electronic environment of each proton, thereby influencing their resonance frequencies (chemical shifts).

Predicted 1H NMR Spectral Data

A theoretical analysis based on established substituent chemical shift increments and spin-spin coupling principles allows for a robust prediction of the 1H NMR spectrum.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic H (H-3) | ~7.2 - 7.4 | Singlet (s) | N/A | 1H |

| Aromatic H (H-6) | ~7.6 - 7.8 | Singlet (s) | N/A | 1H |

| Ester Methylene (-OCH2CH3) | ~4.3 - 4.4 | Quartet (q) | ~7.1 | 2H |

| Methyl (C2-CH3) | ~2.3 - 2.5 | Singlet (s) | N/A | 3H |

| Methyl (C4-CH3) | ~2.3 - 2.5 | Singlet (s) | N/A | 3H |

| Ester Methyl (-OCH2CH3) | ~1.3 - 1.4 | Triplet (t) | ~7.1 | 3H |

The predictions above are based on the additive model of substituent effects on the chemical shifts of aromatic protons. The electron-withdrawing nature of the bromine and the ester group, combined with the electron-donating effect of the methyl groups, creates a distinct electronic environment for each proton.

Experimental Protocol for 1H NMR Data Acquisition

The acquisition of a high-quality 1H NMR spectrum is contingent upon meticulous sample preparation and the appropriate selection of instrument parameters.

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry NMR tube. The use of a deuterated solvent is crucial to avoid a large solvent signal that would otherwise obscure the analyte signals.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm and serves as a reference point.

-

-

Instrument Setup and Data Acquisition:

-

The 1H NMR spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

A standard single-pulse experiment is typically sufficient. Key acquisition parameters include:

-

Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are typically averaged to improve the signal-to-noise ratio.

-

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to yield the frequency-domain spectrum.

-

Phase correction is applied to ensure all peaks are in the absorptive mode.

-

Baseline correction is performed to obtain a flat baseline.

-

The spectrum is referenced to the TMS signal at 0.00 ppm.

-

Integration of the signals is performed to determine the relative number of protons corresponding to each peak.

-

In-Depth Spectral Interpretation and Analysis

The interpretation of the 1H NMR spectrum involves a systematic analysis of chemical shifts, integration values, and spin-spin coupling patterns.

Analysis of the Aromatic Region

The two aromatic protons, H-3 and H-6, are expected to appear as two distinct singlets. The lack of adjacent protons results in the absence of spin-spin coupling, hence the singlet multiplicity. The H-6 proton is anticipated to resonate at a higher chemical shift (downfield) due to the deshielding effect of the adjacent electron-withdrawing ester group. Conversely, the H-3 proton, situated between two methyl groups, will appear at a lower chemical shift (upfield).

Analysis of the Aliphatic Region

The ethyl ester group gives rise to a characteristic quartet and triplet. The methylene protons (-OCH2CH3) are adjacent to a methyl group with three protons, resulting in a quartet (n+1 = 3+1 = 4). These protons are directly attached to the oxygen atom, leading to a significant downfield shift. The methyl protons (-OCH2CH3) are adjacent to a methylene group with two protons, resulting in a triplet (n+1 = 2+1 = 3).

The two methyl groups attached to the aromatic ring are in different electronic environments and are expected to appear as two distinct singlets. Their chemical shifts will be in the typical range for aryl methyl groups.

Visualizing the Molecular Structure and Proton Assignments

Caption: Chemical structure of this compound with proton labeling.

Conclusion

The 1H NMR spectrum of this compound provides a wealth of structural information that is readily interpretable. Through a combination of theoretical prediction, careful experimental execution, and systematic data analysis, a complete and unambiguous assignment of all proton signals can be achieved. This guide serves as a practical framework for researchers and scientists in utilizing 1H NMR spectroscopy for the routine and in-depth structural characterization of organic molecules, thereby ensuring the integrity and validity of their scientific endeavors.

References

-

Title: Spectroscopic Methods in Organic Chemistry Source: M. Hesse, H. Meier, B. Zeeh URL: [Link]

-

Title: Introduction to Spectroscopy Source: D. L. Pavia, G. M. Lampman, G. S. Kriz, J. R. Vyvyan URL: [Link]

-

Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan URL: [Link]

An In-Depth Technical Guide to the ¹³C NMR Analysis of Ethyl 5-bromo-2,4-dimethylbenzoate

This guide provides a comprehensive, in-depth analysis of Ethyl 5-bromo-2,4-dimethylbenzoate using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of substituted aromatic compounds. This document moves beyond a standard protocol, offering insights into the causality behind experimental choices and ensuring a self-validating approach to spectral interpretation.

Foundational Principles: Understanding the ¹³C NMR Landscape of a Substituted Benzene Ring

¹³C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. In the case of this compound, the spectrum reveals ten distinct carbon signals, each corresponding to a unique carbon environment within the molecule. The chemical shift (δ), measured in parts per million (ppm), of each carbon is highly sensitive to its local electronic environment, which is influenced by the various substituents on the benzene ring.

The aromatic carbons of a benzene ring typically resonate in the 120-150 ppm region of the ¹³C NMR spectrum.[1] The precise chemical shift of each aromatic carbon in this compound is determined by the cumulative effects of the electron-donating methyl (-CH₃) groups and the electron-withdrawing bromo (-Br) and ethyl ester (-COOCH₂CH₃) groups. These substituent effects are roughly additive and can be used to predict the chemical shifts of the aromatic carbons.[2]

-

Electron-donating groups (like -CH₃) shield the attached and nearby carbons, causing their signals to appear at a lower chemical shift (upfield).

-

Electron-withdrawing groups (like -Br and -COOR) deshield the carbons, shifting their signals to a higher chemical shift (downfield).[3]

The carbonyl carbon (C=O) of the ester group is highly deshielded and typically appears in the 160-180 ppm range.[4] The aliphatic carbons of the ethyl group and the methyl groups on the ring appear in the upfield region of the spectrum, generally below 70 ppm.

Experimental Protocol: A Validated Approach to Data Acquisition

Acquiring a high-quality, interpretable ¹³C NMR spectrum requires careful attention to the experimental setup. The following protocol is designed to yield reliable and reproducible results for this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 20-30 mg of this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for NMR spectroscopy as it dissolves a wide range of organic compounds and its residual proton and carbon signals are well-characterized.[5] The ¹³C NMR signal for CDCl₃ appears as a triplet at approximately 77.2 ppm.[5]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[6][7][8] Its high volatility also allows for easy removal after the analysis.[8]

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Parameters

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz spectrometer.[9]

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 | A standard single-pulse experiment with proton decoupling. |

| Pulse Angle | 30° | A smaller flip angle allows for a shorter relaxation delay. |

| Spectral Width (SW) | 220-250 ppm | This range encompasses all expected carbon signals. |

| Acquisition Time (AQ) | ~1.0 s | A sufficient time to resolve the signals. |

| Relaxation Delay (D1) | 2.0 s | Allows for adequate relaxation of the carbon nuclei between pulses. |

| Number of Scans (NS) | 1024-4096 | A higher number of scans is needed to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for analysis. |

Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening of 1-2 Hz to the Free Induction Decay (FID) before performing the Fourier transform. This enhances the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.

Spectral Analysis and Interpretation

The interpretation of the ¹³C NMR spectrum involves assigning each observed signal to a specific carbon atom in the this compound molecule. This process is guided by the predicted chemical shifts based on substituent effects and can be confirmed using advanced NMR techniques like DEPT.

Predicted Chemical Shifts and Assignments

The following table summarizes the predicted chemical shift ranges and the assignment for each carbon atom in this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (from DEPT) | Assignment |

| C=O | 165-170 | Quaternary (C) | Carbonyl carbon of the ester |

| C-1 | 130-135 | Quaternary (C) | Aromatic carbon attached to the ester |

| C-2 | 138-142 | Quaternary (C) | Aromatic carbon attached to a methyl group |

| C-3 | 128-132 | Methine (CH) | Aromatic carbon |

| C-4 | 135-140 | Quaternary (C) | Aromatic carbon attached to a methyl group |

| C-5 | 120-125 | Quaternary (C) | Aromatic carbon attached to bromine |

| C-6 | 130-135 | Methine (CH) | Aromatic carbon |

| -OCH₂- | 60-65 | Methylene (CH₂) | Methylene carbon of the ethyl group |

| 2-CH₃ | 20-25 | Methyl (CH₃) | Methyl carbon at position 2 |

| 4-CH₃ | 18-22 | Methyl (CH₃) | Methyl carbon at position 4 |

| -CH₂CH₃ | 13-16 | Methyl (CH₃) | Methyl carbon of the ethyl group |

Workflow for Spectral Assignment

The following diagram illustrates the logical workflow for the complete ¹³C NMR analysis of this compound.

Caption: Workflow for the ¹³C NMR analysis of this compound.

Advanced Analysis with DEPT Spectroscopy

Distortionless Enhancement by Polarization Transfer (DEPT) is an invaluable set of NMR experiments for determining the number of hydrogen atoms attached to each carbon.[10][11][12] This technique greatly simplifies the assignment of ¹³C NMR spectra.

-

Standard Broadband-Decoupled ¹³C Spectrum: Shows signals for all carbon atoms (CH₃, CH₂, CH, and quaternary C).

-

DEPT-90 Spectrum: Only shows signals for methine (CH) carbons.[10][12]